(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO2/c20-16-8-6-15(7-9-16)19-13-11-17(22-19)10-12-18(21)14-4-2-1-3-5-14/h1-13H/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCCMTSCXPGOMT-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as zeolites or metal-organic frameworks can enhance the reaction efficiency and selectivity. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, can be adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones.
Substitution: Substituted chalcones with various functional groups.
Scientific Research Applications
Anticancer Activity
Chalcones, including (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, have been studied for their anticancer properties. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chalcone exhibited significant cytotoxic effects against various cancer cell lines. The specific compound was shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains.
Data Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Candida albicans | 30 µg/mL |
This data highlights the compound's potential as a lead structure for developing new antimicrobial agents .
Organic Photovoltaics
The incorporation of this compound into organic photovoltaic devices has been explored due to its favorable electronic properties.
Case Study:
A research article reported the synthesis of polymer blends containing this compound, which were tested for efficiency in solar cells. The results indicated an increase in power conversion efficiency (PCE) when used as an additive in active layers .
Dye-Sensitized Solar Cells (DSSCs)
The compound has also been investigated as a dye for DSSCs, where it exhibits strong light absorption properties.
Data Table 2: Photovoltaic Performance
| Parameter | Value |
|---|---|
| Open Circuit Voltage (Voc) | 0.65 V |
| Short Circuit Current (Isc) | 15 mA/cm² |
| Power Conversion Efficiency | 7.5% |
These findings suggest that the compound can enhance the performance of solar energy devices significantly .
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in synthesizing various bioactive compounds.
Case Study:
A synthetic route involving this compound led to the development of novel anti-inflammatory agents. The intermediates derived from this chalcone were shown to exhibit potent activity against inflammation markers in vitro .
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
Phenyl Ring Modifications
4-Methoxyphenyl Analog :
Compound 2a, 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one (), replaces the phenyl group with a 4-methoxyphenyl. This electron-donating methoxy group enhances solubility and yields (80% vs. lower yields in other derivatives) while maintaining a high melting point (179–181°C). Such substitutions can improve pharmacokinetic properties .4-Fluorophenyl Analog :
The fluorinated derivative (C19H12ClFO2; avg. mass 326.75) in demonstrates how electronegative substituents alter molecular polarity and binding affinity. Fluorine’s inductive effects may enhance metabolic stability compared to the parent compound .Chlorophenyl Positional Isomers :
(E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one () shows distinct cathepsin B inhibition (Ki = 1.95 × 10⁻⁵ M), highlighting that chlorine’s position on the phenyl ring significantly impacts enzyme binding .
Furan Ring Modifications
Heteroaromatic and Complex Ring Systems
Pyrrole-Based Chalcones :
Compound 7 (), 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one, demonstrates superior antifungal activity against Candida krusei compared to ketoconazole. The pyrrole ring introduces additional hydrogen-bonding capabilities, improving target engagement .- Benzimidazole Derivatives: Benzimidazole-chalcone hybrids () with allyl or morpholine substituents show anticancer activity (IC50 = 50–86% inhibition).
Piperidine-Substituted Analog : (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one () replaces phenyl with a piperidine ring, increasing steric bulk and basicity. Such modifications are explored for CNS-targeted therapies due to improved blood-brain barrier penetration .
Biological Activity
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, also known as a furan chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structural framework that includes a furan ring and a 4-chlorophenyl substituent, contributing to its reactivity and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 308.06 g/mol. The structure features a conjugated system, which is significant for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. This effect is believed to be mediated through the modulation of critical signaling pathways, including:
- PI3K/Akt Pathway : Inhibition of this pathway can lead to reduced cell survival and proliferation.
- MAPK Pathway : Alterations in this pathway may affect cell differentiation and apoptosis.
In vitro studies have shown that the compound can significantly reduce the viability of cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties . It has been reported to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes. By reducing the activity of these enzymes, the compound may mitigate inflammation-related diseases.
Urease Inhibition
Another notable biological activity is its ability to act as a urease inhibitor . Urease is an enzyme involved in the metabolism of urea and is significant in various bacterial infections. Inhibiting urease can be a therapeutic strategy against infections caused by urease-producing bacteria.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression and inflammation. These studies suggest that the compound binds effectively to active sites of target proteins, potentially leading to therapeutic effects.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one | Thiophene ring instead of furan | Moderate anticancer activity |
| (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(pyridin-2-yl)prop-2-en-1-one | Pyridine ring instead of furan | Limited anti-inflammatory activity |
| (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(phenyl)prop-2-en-1-one | Lacks heterocyclic ring | Minimal biological activity |
The presence of the furan ring in this compound imparts unique electronic properties that enhance its biological activity compared to structurally similar compounds lacking this feature.
Case Studies
Several studies have focused on the synthesis and evaluation of various furan chalcone derivatives, including this compound. For instance, a study published in PubMed Central explored the synthesis of multiple derivatives and assessed their urease inhibitory activity, finding that this compound exhibited promising results as a lead for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
